molecular formula C11H13BrClNO2S B13467708 Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate

Katalognummer: B13467708
Molekulargewicht: 338.65 g/mol
InChI-Schlüssel: FNNQHCHFMYSQSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a butyl ester group, a bromine atom, a chlorine atom, and a sulfanyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate typically involves the reaction of 3-bromo-6-chloropyridine with butyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can alter the function of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and sulfanyl groups on the pyridine ring provides a versatile scaffold for further chemical modifications and applications in various fields .

Eigenschaften

Molekularformel

C11H13BrClNO2S

Molekulargewicht

338.65 g/mol

IUPAC-Name

butyl 2-(3-bromo-6-chloropyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C11H13BrClNO2S/c1-2-3-6-16-10(15)7-17-11-8(12)4-5-9(13)14-11/h4-5H,2-3,6-7H2,1H3

InChI-Schlüssel

FNNQHCHFMYSQSF-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CSC1=C(C=CC(=N1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.